AB-MECA is an adenosine A3 receptor agonist (Ki = 430.5 nM for the human receptor expressed in CHO cells). It inhibits LPS-induced TNF-α production in primary cultured human lung macrophages (pD2 = 6.9). AB-MECA increases contraction of isolated guinea pig trachea ex vivo when used at a concentration of 0.1 μM and increases bronchoconstriction in vivo when administered at a dose of 3 μg/kg in a guinea pig model of ovalbumin-sensitized asthma. A radiolabeled form of AB-MECA has been used for radioligand binding assays and binds to rat adenosine A1 and A3 receptors (Kds = 3.42 and 1.48 nM in COS-7 and CHO cells, respectively) and canine adenosine A2a receptors (Kd = 25.1 nM in COS-7 cells). AB-MECA is a potent A3 adenosine receptor agonist.
125I-4-aminobenzyl-5'-N-methylcarboxamidoadenosine (125I-AB-MECA) is a radiolabeled analog of AB-MECA, used as a high-affinity radioligand for the A3AR. [] It exhibits high affinity for the rat A3AR with a Kd value of 1.48 nM in CHO cells expressing the rat A3AR. [] It also binds to rat A1AR and canine A2aAR, but with lower affinities. []
Cyclohexyl-5'-N-ethylcarboxamidoadenosine (Cyclohexyl-NECA) is an adenosine receptor agonist that displays high potency for the A3AR, similar to Benzyl-NECA. [] In CHO cells expressing the rat A3AR, Cyclohexyl-NECA exhibits a potency order comparable to Benzyl-NECA. []
Benzyl-NECA
Benzyl-NECA is an adenosine receptor agonist that shows high potency for the A3AR, comparable to Cyclohexyl-NECA. [] In CHO cells expressing the rat A3AR, Benzyl-NECA exhibits a potency order similar to Cyclohexyl-NECA. []
(-)-N6-[(R)-phenylisopropyl]adenosine
(-)-N6-[(R)-phenylisopropyl]adenosine is an adenosine receptor agonist known for its potency at both A1 and A3AR subtypes. [] In RBL-2H3 cells, (-)-N6-[(R)-phenylisopropyl]adenosine and NECA exhibit equipotent activity. []
NECA (5'-N-ethylcarboxamidoadenosine)
NECA (5'-N-ethylcarboxamidoadenosine) is a non-selective adenosine receptor agonist that activates all four AR subtypes (A1, A2A, A2B, and A3). [, , , , , , , , ] It is commonly used as a reference compound in pharmacological studies to investigate the effects of adenosine receptor activation. In several cell lines, NECA demonstrates high potency at the A3AR. [, , , ]
N(6)-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (IB-MECA) is a potent and selective A3AR agonist. [, , , , , , ] It demonstrates high affinity for A3ARs and is often used as a reference agonist to characterize A3AR pharmacology. [, , , , , , ] Compared to AB-MECA, IB-MECA exhibits higher potency at the A3AR. []
2Cl-IB-MECA
2Cl-IB-MECA is an A3AR agonist that displays a distinct pharmacological profile compared to other A3AR agonists. [] While it exhibits agonist activity, its calcium response potency is lower compared to IB-MECA, I-AB-MECA, and AB-MECA. []
2-[p-(2-carboxyethyl)phenylethylamino]-5'-N-ethylcarboxyamidoadenosine (CGS21680) is a selective A2AAR agonist. [, , , , , , ] It is commonly used to investigate the role of A2AARs in various biological processes. [, , , , , , ] CGS21680 exhibits relatively lower potency compared to AB-MECA at the A3AR. [, , ]
N-(2-methoxyphenyl)-N-[2-(3-pyridyl)quinazolin-4-yl]urea (VUF5574) is a selective A3AR antagonist. [] It demonstrates high affinity for A3ARs and effectively blocks calcium responses mediated by A3AR activation. [] It exhibits greater selectivity for the A3AR compared to AB-MECA. []
7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH58261) is a selective A2AAR antagonist. [, , ] It is frequently used to investigate the role of A2AARs in various biological processes. [, , ] In contrast to AB-MECA, which is an agonist, SCH58261 acts as an antagonist at the A2AAR. [, ]
8-cyclopentyl-1,3-dipropylxanthine (DPCPX)
8-cyclopentyl-1,3-dipropylxanthine (DPCPX) is a non-selective adenosine receptor antagonist, exhibiting higher affinity for A1ARs compared to other subtypes. [, , , , , ] It is widely used as a tool to study the role of adenosine receptors in various biological processes. DPCPX acts as an antagonist, blocking the effects of adenosine receptor agonists like AB-MECA. [, , , , ]
[3H]-MRE 3008-F20
[3H]-MRE 3008-F20 is a tritiated pyrazolo triazolo pyrimidine derivative that serves as a selective antagonist radioligand for human A3AR. [] It exhibits high affinity (Kd = 0.8 nM) and selectivity for human A3ARs over other subtypes (A1, A2A, and A2B). [] Unlike AB-MECA, which is an agonist, [3H]-MRE 3008-F20 acts as an antagonist at the A3AR. []
N-(3-iodobenzyl)adenosine-5'-N-methyluronamide (I-AB-MECA) is a potent and selective agonist radioligand for A3ARs. [, , , , ] It is commonly used in radioligand binding assays to study A3AR pharmacology. [, , , , ] Similar to AB-MECA, I-AB-MECA acts as an agonist at the A3AR. [, , , , ]
MPC-NECA
MPC-NECA is a derivative of NECA that belongs to a series of pyrazolo triazolo pyrimidine antagonists developed as potential A3AR antagonists. [] Although it shares structural similarities with AB-MECA, MPC-NECA acts as an antagonist at A3ARs. []
MPC-MECA
MPC-MECA is a derivative of AB-MECA that belongs to a series of pyrazolo triazolo pyrimidine antagonists developed as potential A3AR antagonists. [] Although it shares structural similarities with AB-MECA, MPC-MECA acts as an antagonist at A3ARs. []
MRE 3010F20
MRE 3010F20 is a derivative of the pyrazolo triazolo pyrimidine antagonist [3H]-MRE 3008-F20. It is designed to target A3ARs and exhibits antagonistic activity, similar to its parent compound. [] Similar to [3H]-MRE 3008-F20, MRE 3010F20 acts as an antagonist at the A3AR, unlike AB-MECA. []
VUF5455
VUF5455 is a 3-(2-pyridinyl)isoquinoline derivative that acts as an allosteric modulator of human A3ARs. [] It enhances the binding of agonist radioligands like I-AB-MECA to the A3AR, suggesting an allosteric interaction. [] Unlike AB-MECA, which binds directly to the orthosteric site, VUF5455 acts allosterically. []
VUF8501
VUF8501 is a 3-(2-pyridinyl)isoquinoline derivative that, unlike its close structural analogs VUF5455, VUF8502, VUF8504, and VUF8507, does not significantly influence the dissociation rate of I-AB-MECA from the A3AR. [] This suggests that VUF8501 lacks the allosteric modulatory activity observed for the other compounds. [] In contrast to AB-MECA, which binds directly to the orthosteric site, VUF8501 exhibits no allosteric effects. []
VUF8502
VUF8502 is a 3-(2-pyridinyl)isoquinoline derivative that, along with VUF5455, VUF8504, and VUF8507, demonstrates allosteric modulatory activity at the human A3AR. [] These compounds slow down the dissociation of the agonist radioligand I-AB-MECA from the receptor, suggesting an allosteric interaction. [] Unlike AB-MECA, which binds directly to the orthosteric site, VUF8502 acts allosterically. []
VUF8503
VUF8503 is a 3-(2-pyridinyl)isoquinoline derivative that, in contrast to VUF5455, VUF8502, VUF8504, and VUF8507, does not significantly affect the dissociation rate of I-AB-MECA from the A3AR. [] This suggests that VUF8503 lacks the allosteric modulatory activity observed for the other compounds. [] In contrast to AB-MECA, which binds directly to the orthosteric site, VUF8503 exhibits no allosteric effects. []
VUF8504
VUF8504 is a 3-(2-pyridinyl)isoquinoline derivative that, alongside VUF5455, VUF8502, and VUF8507, displays allosteric modulatory activity at the human A3AR. [] These compounds slow down the dissociation of the agonist radioligand I-AB-MECA from the receptor, suggesting an allosteric interaction. [] Unlike AB-MECA, which binds directly to the orthosteric site, VUF8504 acts allosterically. []
VUF8505
VUF8505 is a 3-(2-pyridinyl)isoquinoline derivative that, unlike VUF5455, VUF8502, VUF8504, and VUF8507, does not significantly impact the dissociation rate of I-AB-MECA from the A3AR. [] This indicates that VUF8505 lacks the allosteric modulatory activity seen in the other compounds. [] In contrast to AB-MECA, which binds directly to the orthosteric site, VUF8505 shows no allosteric effects. []
VUF8507
VUF8507 is a 3-(2-pyridinyl)isoquinoline derivative that, together with VUF5455, VUF8502, and VUF8504, exhibits allosteric modulatory activity at the human A3AR. [] These compounds decelerate the dissociation of the agonist radioligand I-AB-MECA from the receptor, suggesting an allosteric interaction. [] Unlike AB-MECA, which binds directly to the orthosteric site, VUF8507 acts allosterically. []
CPA (N6-cyclopentyladenosine)
CPA (N6-cyclopentyladenosine) is a selective A1AR agonist. [, , , ] It is commonly used to investigate the role of A1ARs in various biological processes. [, , , ] Unlike AB-MECA, which is selective for the A3AR, CPA exhibits selectivity for the A1AR. [, , , ]
8-phenyltheophylline (8-PT)
8-phenyltheophylline (8-PT) is a non-selective adenosine receptor antagonist, generally exhibiting a lower potency compared to other antagonists like DPCPX. [] It is often used as a tool to study the role of adenosine receptors in various biological processes. 8-PT acts as an antagonist, blocking the effects of adenosine receptor agonists like AB-MECA. []
8-(p-sulfophenyl)-theophylline (8-SPT)
8-(p-sulfophenyl)-theophylline (8-SPT) is a non-selective adenosine receptor antagonist commonly used to block the effects of adenosine receptor activation. [, , ] It exhibits antagonistic activity at various adenosine receptor subtypes, including A1, A2A, and A2B. [, , ] Unlike AB-MECA, which is an agonist, 8-SPT acts as an antagonist at adenosine receptors. [, , ]
CI-IB-MECA
CI-IB-MECA is a potent and selective A3AR agonist, often used to study the role of A3ARs in various biological processes. [] It exhibits high affinity for A3ARs and effectively activates downstream signaling pathways. [] Similar to AB-MECA, CI-IB-MECA acts as an agonist at the A3AR. []
1,3-Dibutylxanthine 7-riboside
1,3-Dibutylxanthine 7-riboside is a xanthine derivative that serves as a starting point for the development of selective A3AR ligands. [] It exhibits partial agonist activity at A3ARs but lacks significant selectivity over other subtypes. [] In contrast to AB-MECA, which is a potent and selective A3AR agonist, 1,3-Dibutylxanthine 7-riboside is a partial agonist with limited selectivity. []
1,3-Dipentylxanthine 7-riboside
1,3-Dipentylxanthine 7-riboside is a derivative of 1,3-Dibutylxanthine 7-riboside, designed to improve selectivity for A3ARs. [] While it displays some selectivity for A3ARs compared to A1 and A2a receptors, its potency remains relatively low. [] Similar to 1,3-Dibutylxanthine 7-riboside, it demonstrates lower potency and selectivity for the A3AR compared to AB-MECA. []
1,3-Dibutylxanthine 7-riboside 5'-N-methylcarboxamide is a xanthine derivative with a 5'-uronamide modification, resulting in enhanced selectivity for A3ARs over A1 and A2a receptors. [] It acts as a full agonist at A3ARs, effectively activating downstream signaling pathways. [] Compared to AB-MECA, it exhibits comparable A3AR agonist activity but with different structural features. []
SSR161421
SSR161421 is a novel selective A3 adenosine receptor antagonist. [, ] It exhibits high affinity for A3ARs and effectively blocks the effects of A3AR agonists like AB-MECA in various experimental models. [, ] Unlike AB-MECA, SSR161421 acts as an antagonist at the A3AR. [, ]
3-ethyl-5-benzyl-2-methyl-4-phenylethynyl-6-phenyl-1,4-(6)-dihydropyridine-3,5-dicarboxylate (MRS1191) is a selective A3 adenosine receptor antagonist. [, , , ] It exhibits high affinity for A3ARs and effectively blocks the effects of A3AR agonists. [, , , ] Unlike AB-MECA, MRS1191 acts as an antagonist at the A3AR. [, , , ]
N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-benzeneacetamide (MRS1220) is a selective A3 adenosine receptor antagonist. [, , , ] It exhibits high affinity for A3ARs and effectively blocks the effects of A3AR agonists like AB-MECA. [, , , ] Unlike AB-MECA, MRS1220 acts as an antagonist at the A3AR. [, , , ]
3-(2-pyridinyl)isoquinoline
3-(2-pyridinyl)isoquinoline is a chemical scaffold that has been explored for its potential to develop allosteric modulators of A3ARs. [] Several derivatives of 3-(2-pyridinyl)isoquinoline, including VUF5455, VUF8502, VUF8504, and VUF8507, have been found to exhibit allosteric enhancing activity at the A3AR. [] Unlike AB-MECA, which binds directly to the orthosteric site, 3-(2-pyridinyl)isoquinoline derivatives act allosterically. []
4-Phenylethynyl-6-phenyl-1,4-dihydropyridine
4-Phenylethynyl-6-phenyl-1,4-dihydropyridine represents a class of compounds that have been investigated for their interaction with adenosine receptors. [, , , ] Certain derivatives within this class have shown selective antagonistic activity at A3ARs. [, , , ] Unlike AB-MECA, which is an agonist, 4-Phenylethynyl-6-phenyl-1,4-dihydropyridines act as antagonists at the A3AR. [, , , ]
3,5-dibenzyl esters
3,5-dibenzyl esters are a structural motif found in certain 4-Phenylethynyl-6-phenyl-1,4-dihydropyridine derivatives that exhibit selective antagonistic activity at A3ARs. [] The presence of 3,5-dibenzyl esters in these compounds contributes to their affinity and selectivity for the A3AR. [] This structural feature differentiates them from AB-MECA, which lacks this specific motif. []
8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine (XAC) is a non-selective adenosine receptor antagonist that effectively blocks the binding of adenosine receptor agonists to A1 and A2a subtypes. [, , ] It is frequently used in radioligand binding assays to eliminate binding to non-A3 receptors, allowing for the specific characterization of A3AR pharmacology. [, , ] XAC acts as an antagonist, blocking the effects of adenosine receptor agonists like AB-MECA. [, , ]
FE@SUPPY
FE@SUPPY is a novel A3 adenosine receptor antagonist that has been investigated as a potential positron emission tomography (PET) tracer for imaging A3ARs. [] It exhibits high affinity for A3ARs and effectively blocks the binding of A3AR agonists. [] Unlike AB-MECA, FE@SUPPY acts as an antagonist at the A3AR. []
FE@SUPPY:2
FE@SUPPY:2 is a variant of FE@SUPPY, another A3 adenosine receptor antagonist that has been explored as a potential PET tracer. [] It shares a similar structure with FE@SUPPY and exhibits comparable antagonist activity at A3ARs. [] Similar to FE@SUPPY, FE@SUPPY:2 acts as an antagonist at the A3AR, unlike AB-MECA. []
DFE@SUPPY
DFE@SUPPY is a metabolite of the A3 adenosine receptor antagonist FE@SUPPY. [] Unlike its parent compound, DFE@SUPPY does not exhibit significant affinity for A3ARs, suggesting that it is pharmacologically inactive at this receptor subtype. [] In contrast to AB-MECA, DFE@SUPPY lacks A3AR agonist activity. []
DFE@SUPPY:2
DFE@SUPPY:2 is a metabolite of the A3 adenosine receptor antagonist FE@SUPPY:2. [] Similar to DFE@SUPPY, DFE@SUPPY:2 lacks significant affinity for A3ARs, indicating that it is not pharmacologically active at this receptor subtype. [] In contrast to AB-MECA, DFE@SUPPY:2 lacks A3AR agonist activity. []
FE2@SUPPY
FE2@SUPPY is a derivative of FE@SUPPY, designed to improve its pharmacological properties as a potential PET tracer for A3ARs. [] It exhibits high affinity and selectivity for A3ARs, suggesting its suitability for imaging A3ARs in vivo. [] Similar to FE@SUPPY, FE2@SUPPY acts as an antagonist at the A3AR, unlike AB-MECA. []
Me2@SUPPY
Me2@SUPPY is a derivative of FE@SUPPY that has been investigated for its affinity and selectivity for A3ARs. [] While it exhibits some affinity for A3ARs, its selectivity over other adenosine receptor subtypes is not as prominent as FE@SUPPY or FE2@SUPPY. [] Like FE@SUPPY, Me2@SUPPY acts as an antagonist at the A3AR, unlike AB-MECA. []
FEMe@SUPPY:2
FEMe@SUPPY:2 is a derivative of FE@SUPPY:2 that has been explored for its affinity and selectivity for A3ARs. [] It exhibits moderate affinity for A3ARs but lacks significant selectivity over other adenosine receptor subtypes. [] Similar to FE@SUPPY:2, FEMe@SUPPY:2 acts as an antagonist at the A3AR, unlike AB-MECA. []
FE@SUPPY:11
FE@SUPPY:11 is a derivative of FE@SUPPY that has been investigated for its affinity and selectivity for A3ARs. [] It displays moderate affinity for A3ARs but lacks significant selectivity over other adenosine receptor subtypes. [] Like FE@SUPPY, FE@SUPPY:11 acts as an antagonist at the A3AR, unlike AB-MECA. []
FE@CAPPY
FE@CAPPY is a compound that shares structural similarities with FE@SUPPY but with modifications aimed at altering its pharmacological properties. [] It exhibits moderate affinity for A3ARs but lacks significant selectivity over other adenosine receptor subtypes. [] Like FE@SUPPY, FE@CAPPY acts as an antagonist at the A3AR, unlike AB-MECA. []
Me2@CAPPY
Me2@CAPPY is a compound that shares structural similarities with FE@CAPPY but with modifications aimed at altering its pharmacological properties. [] It exhibits moderate to low affinity for A3ARs and lacks significant selectivity over other adenosine receptor subtypes. [] Like FE@CAPPY, Me2@CAPPY acts as an antagonist at the A3AR, unlike AB-MECA. []
BD1
BD1 is a compound with a distinct structure compared to FE@SUPPY and related derivatives. [] It exhibits low affinity for A3ARs, indicating limited potential as a selective A3AR ligand. [] Unlike AB-MECA, BD1 lacks significant A3AR agonist activity. []
BD3
BD3 is a compound with a distinct structure compared to FE@SUPPY and related derivatives. [] It exhibits low affinity for A3ARs, suggesting limited potential as a selective A3AR ligand. [] Unlike AB-MECA, BD3 lacks significant A3AR agonist activity. []
MRS1523
MRS1523 is a selective A3 adenosine receptor antagonist that has been used in pharmacological studies to investigate the role of A3ARs. [] It exhibits high affinity for A3ARs and effectively blocks the effects of A3AR agonists like AB-MECA. [] Unlike AB-MECA, MRS1523 acts as an antagonist at the A3AR. []
2Cl-N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (Cl-IB-MECA) is a highly potent and selective A3 adenosine receptor agonist. [, , ] It is widely used as a pharmacological tool to investigate the function and therapeutic potential of A3ARs. [, , ] Similar to AB-MECA, Cl-IB-MECA acts as an agonist at the A3AR. [, , ]
Synthesis Analysis
The synthesis of AB-Meca involves several key steps and reagents. A notable method described in the literature includes the use of palladium-catalyzed coupling reactions. For instance, a mixture containing palladium dichloride (diphenylphosphine) and hexamethyltin in anhydrous dioxane is stirred at elevated temperatures to facilitate the formation of the desired compound. Specific parameters include:
Temperature: 70°C
Reaction Time: 2 hours
Purification Method: Flash chromatography using a solvent system of chloroform and methanol (10:1) .
The final product is confirmed through high-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (HRMS), ensuring the correct molecular weight and structure are achieved .
Molecular Structure Analysis
The molecular structure of AB-Meca is characterized by a purine base with specific functional groups that enhance its binding affinity to adenosine receptors. The compound has a molecular formula of C14H16N5O2I, with a molecular weight of approximately 399.21 g/mol. Key structural features include:
Adenosine Core: The typical purine structure.
Iodobenzyl Moiety: Contributes to its lipophilicity and receptor binding properties.
Carboxamide Group: Enhances receptor selectivity.
The structural integrity is confirmed through spectral data, including NMR and mass spectrometry, which provide insights into the arrangement of atoms within the molecule .
Chemical Reactions Analysis
AB-Meca participates in various chemical reactions primarily involving its interaction with adenosine receptors. Notably, it acts as an agonist at the A3 receptor subtype, leading to downstream effects such as inhibition of adenylyl cyclase activity. The compound's binding affinity is quantified using saturation binding assays, where it exhibits a dose-dependent inhibitory effect on forskolin-stimulated adenylyl cyclase activity in CHO cell membranes expressing A3 receptors .
Key parameters include:
Binding Affinity (IC50): Determined through competition assays.
Kinetic Parameters: Assessed via non-linear regression analysis to fit binding data.
Mechanism of Action
The mechanism of action for AB-Meca primarily involves its role as an agonist at the adenosine A3 receptor. Upon binding to this receptor, AB-Meca induces conformational changes that activate intracellular signaling pathways, notably those involving cyclic adenosine monophosphate (cAMP). This activation leads to various physiological responses, including anti-inflammatory effects and modulation of immune responses.
Experimental data show that AB-Meca effectively inhibits forskolin-stimulated cAMP production, underscoring its role in downregulating pro-inflammatory mediators .
Physical and Chemical Properties Analysis
AB-Meca exhibits several notable physical and chemical properties:
Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water.
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Specific melting point data are not widely published but can be inferred from similar compounds within its class.
These properties are critical for understanding its behavior in biological systems and during synthesis .
Applications
AB-Meca has significant scientific applications, particularly in pharmacology and medicinal chemistry:
Research Tool: Used extensively as a radioligand for studying adenosine receptor dynamics.
Therapeutic Potential: Investigated for its role in treating conditions such as rheumatoid arthritis, cancer, and other immune-related disorders due to its selective action on A3 receptors.
Drug Development: Serves as a lead compound for designing new therapeutics targeting adenosine receptors .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
4-chlorobenzenesulfonamide is a sulfonamide. p-Chlorobenzenesulfonamide belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. p-Chlorobenzenesulfonamide is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). p-Chlorobenzenesulfonamide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, p-chlorobenzenesulfonamide is primarily located in the cytoplasm.
4'-demethylepipodophyllotoxin is an organic heterotetracyclic compound that is the 9- epimer of 4'-demethylpodophyllotoxin. It has a role as an antineoplastic agent. It is a furonaphthodioxole, an organic heterotetracyclic compound and a member of phenols.